molecular formula C15H14N4O3S2 B5320435 N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide

N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide

Cat. No. B5320435
M. Wt: 362.4 g/mol
InChI Key: OQPIOGMXIYNWIF-UHFFFAOYSA-N
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Description

N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied in scientific research. It was first synthesized in 2002 and has since been used in various studies to investigate its potential therapeutic applications.

Mechanism of Action

N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). This increase in cGMP then leads to relaxation of smooth muscle cells and vasodilation, which is responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects, including relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide 41-2272 in lab experiments is its well-defined mechanism of action, which allows for precise control of its effects. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide 41-2272. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the long-term effects and safety of this compound 41-2272.

Synthesis Methods

The synthesis of N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide 41-2272 involves several steps, including the reaction of 2,1,3-benzothiadiazol-4-amine with chlorosulfonic acid to form 2,1,3-benzothiadiazol-4-ylsulfonyl chloride. This compound is then reacted with 4-aminophenyl-N-methylacetamide to yield this compound 41-2272.

Scientific Research Applications

N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide 41-2272 has been studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cancer. In pulmonary hypertension, this compound 41-2272 has been shown to improve pulmonary artery pressure and reduce vascular resistance. In erectile dysfunction, this compound 41-2272 has been shown to increase blood flow to the penis, leading to improved erectile function. In cancer, this compound 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

N-[4-(2,1,3-benzothiadiazol-4-ylsulfonylamino)phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-10(20)19(2)12-8-6-11(7-9-12)18-24(21,22)14-5-3-4-13-15(14)17-23-16-13/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPIOGMXIYNWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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